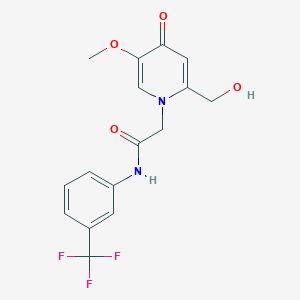
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridinone core, a trifluoromethyl phenyl group, and a hydroxymethyl substituent, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the trifluoromethyl phenyl group and the hydroxymethyl substituent. Key steps may include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Phenyl Group: This step often involves nucleophilic substitution or coupling reactions using trifluoromethylated reagents.
Addition of the Hydroxymethyl Group: This can be accomplished through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyridinone core can be reduced to form a dihydropyridine derivative.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridinone core may interact with biological receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without this group.
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-25-14-7-21(12(9-22)6-13(14)23)8-15(24)20-11-4-2-3-10(5-11)16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSCKHHEEJZJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
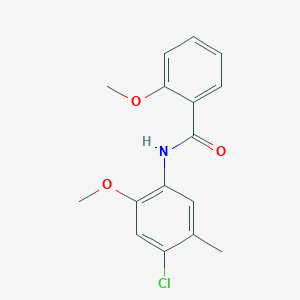
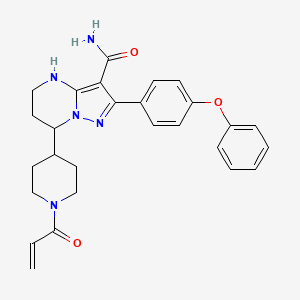
![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)
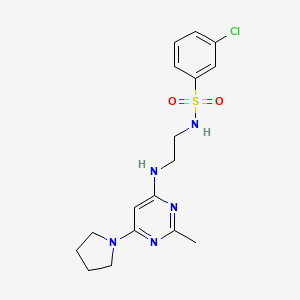
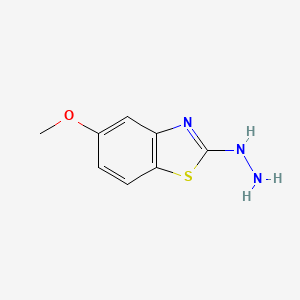
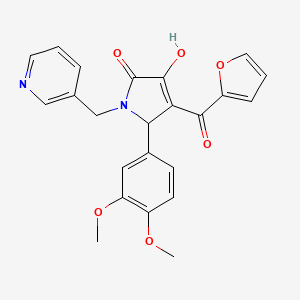
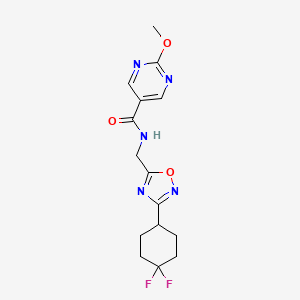
![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)
![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)
![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)
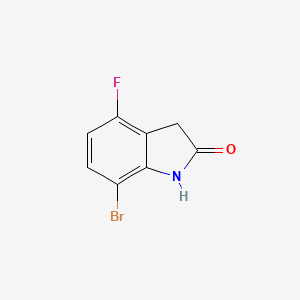

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)
![N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2416324.png)
